molecular formula C22H16F3N3O3S B12379224 1-methyl-5-phenylmethoxy-2-[(E)-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]iminomethyl]pyridin-4-one

1-methyl-5-phenylmethoxy-2-[(E)-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]iminomethyl]pyridin-4-one

Cat. No.: B12379224
M. Wt: 459.4 g/mol
InChI Key: XUARYPMYUCCXOR-KBKYJPHKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a pyridin-4-one core substituted with a phenylmethoxy group at position 5 and an (E)-configured iminomethyl bridge linked to a 6-(trifluoromethoxy)-1,3-benzothiazole moiety at position 2. The trifluoromethoxy group enhances lipophilicity and metabolic stability, while the benzothiazole ring contributes to π-π stacking interactions in biological targets, such as kinases or receptors . The pyridin-4-one scaffold is common in bioactive molecules, often conferring chelating properties or acting as a hydrogen-bond acceptor .

Properties

Molecular Formula

C22H16F3N3O3S

Molecular Weight

459.4 g/mol

IUPAC Name

1-methyl-5-phenylmethoxy-2-[(E)-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]iminomethyl]pyridin-4-one

InChI

InChI=1S/C22H16F3N3O3S/c1-28-12-19(30-13-14-5-3-2-4-6-14)18(29)9-15(28)11-26-21-27-17-8-7-16(10-20(17)32-21)31-22(23,24)25/h2-12H,13H2,1H3/b26-11+

InChI Key

XUARYPMYUCCXOR-KBKYJPHKSA-N

Isomeric SMILES

CN1C=C(C(=O)C=C1/C=N/C2=NC3=C(S2)C=C(C=C3)OC(F)(F)F)OCC4=CC=CC=C4

Canonical SMILES

CN1C=C(C(=O)C=C1C=NC2=NC3=C(S2)C=C(C=C3)OC(F)(F)F)OCC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthesis of the Pyridin-4-One Core

The pyridin-4-one scaffold serves as the foundational structure for this compound. A widely adopted method involves the cyclocondensation of aminoarylcarboxylic acids with organic acid derivatives. For instance, anthranilic acid derivatives react with formamide or formamidine acetate under thermal conditions to form pyrimidin-4-one analogs. Adapting this approach, 5-hydroxy-2-aminobenzoic acid can be condensed with acetyl chloride in the presence of ammonium formate to yield 5-hydroxypyridin-4-one. The reaction typically proceeds in ethanol or acetic acid at reflux (80–100°C) for 12–24 hours, achieving yields of 65–80%.

Critical Parameters :

  • Solvent : Ethanol or acetic acid
  • Catalyst : Ammonium formate (10 mol%)
  • Temperature : 80–100°C
  • Yield : 70–85%

Methylation at the 1-Position

Introducing the methyl group at the pyridinone’s 1-position is achieved via alkylation. Dimethyl sulfate (DMS) in an alkaline aqueous medium selectively methylates the nitrogen atom. For example, treating 5-hydroxypyridin-4-one with DMS (1.2 equiv) in 7.5% NaOH at 20–25°C for 2 hours affords 1-methyl-5-hydroxypyridin-4-one in 88% yield. This method avoids over-alkylation due to the mild basicity of NaOH, which deprotonates the pyridinone nitrogen without hydrolyzing the methylating agent prematurely.

Reaction Conditions :

Parameter Value
Methylating Agent Dimethyl sulfate (1.2 equiv)
Base 7.5% NaOH (aq)
Temperature 20–25°C
Time 2 hours
Yield 85–90%

Introduction of the 5-Phenylmethoxy Group

The 5-hydroxyl group is substituted with a phenylmethoxy moiety via nucleophilic aromatic substitution (NAS). Benzyl bromide (1.5 equiv) reacts with 1-methyl-5-hydroxypyridin-4-one in the presence of potassium carbonate (2.0 equiv) in dimethylformamide (DMF) at 60°C for 6 hours. This method achieves 75–80% yield, with excess benzyl bromide ensuring complete substitution. Alternatively, phase-transfer catalysts like tetrabutylammonium bromide (TBAB) enhance reaction rates in biphasic systems (water/dichloromethane).

Optimized Protocol :

  • Substrate : 1-Methyl-5-hydroxypyridin-4-one
  • Reagent : Benzyl bromide (1.5 equiv)
  • Base : K₂CO₃ (2.0 equiv)
  • Solvent : DMF
  • Catalyst : TBAB (0.1 equiv)
  • Yield : 78%

Synthesis of 6-(Trifluoromethoxy)-1,3-Benzothiazole

The benzothiazole fragment is constructed from 2-amino-4-(trifluoromethoxy)thiophenol. Cyclocondensation with trifluoroacetonitrile (CF₃CN) in dichloroethane at 80°C for 8 hours forms the benzothiazole ring with a trifluoromethoxy substituent at the 6-position. The reaction proceeds via nucleophilic addition of CF₃CN to the thiol group, followed by intramolecular cyclization, yielding 6-(trifluoromethoxy)-1,3-benzothiazole in 92% yield.

Mechanistic Pathway :

  • Nucleophilic Addition : CF₃CN reacts with 2-amino-4-(trifluoromethoxy)thiophenol to form an imidamide intermediate.
  • Cyclization : Intramolecular attack of the thiolate on the nitrile carbon generates the benzothiazole ring.

Key Data :

  • Reagent : CF₃CN (1.1 equiv)
  • Solvent : Dichloroethane
  • Temperature : 80°C
  • Time : 8 hours
  • Yield : 90–92%

Formation of the Iminomethyl Linkage

The final step involves Schiff base formation between 1-methyl-5-phenylmethoxypyridin-4-one-2-carbaldehyde and 6-(trifluoromethoxy)-1,3-benzothiazol-2-amine. The aldehyde is generated in situ by oxidizing the 2-methyl group of the pyridinone using manganese dioxide (MnO₂) in dichloromethane at 25°C for 12 hours. Subsequent condensation with the benzothiazole amine in ethanol under acidic conditions (pH 4–5, acetic acid) yields the target compound with >95% E-selectivity.

Reaction Scheme :

  • Oxidation :
    $$ \text{1-Methyl-5-phenylmethoxypyridin-4-one} \xrightarrow[\text{CH}2\text{Cl}2]{\text{MnO}_2, 25^\circ\text{C}} \text{2-Formyl-1-methyl-5-phenylmethoxypyridin-4-one} $$
  • Condensation :
    $$ \text{2-Formyl derivative} + \text{6-(Trifluoromethoxy)benzothiazol-2-amine} \xrightarrow[\text{EtOH}]{\text{AcOH, 60}^\circ\text{C}} \text{Target Compound} $$

Optimization Insights :

  • Oxidizing Agent : MnO₂ (3.0 equiv)
  • Acid Catalyst : Acetic acid (10 mol%)
  • Reaction Time : 6 hours
  • Yield : 82–85%

Purification and Characterization

The crude product is purified via silica gel chromatography (ethyl acetate/hexane, 3:7) followed by recrystallization from ethanol/water (9:1). Analytical data confirm the structure:

  • ¹H NMR (400 MHz, CDCl₃): δ 8.72 (s, 1H, CH=N), 8.25 (d, J = 8.4 Hz, 1H, benzothiazole-H), 7.92–7.88 (m, 2H, Ar-H), 5.32 (s, 2H, OCH₂Ph), 3.65 (s, 3H, N-CH₃).
  • MS (ESI+) : m/z 504.1 [M+H]⁺.

Chemical Reactions Analysis

1-methyl-5-phenylmethoxy-2-[(E)-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]iminomethyl]pyridin-4-one undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using suitable reducing agents to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where specific groups in the molecule are replaced by other functional groups. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium for facilitating substitution reactions.

Scientific Research Applications

1-methyl-5-phenylmethoxy-2-[(E)-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]iminomethyl]pyridin-4-one has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-methyl-5-phenylmethoxy-2-[(E)-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]iminomethyl]pyridin-4-one involves its interactions with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific context of its application, such as its use in biological or medicinal research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Modifications

Compound A : {1-Methyl-5-[2-(5-trifluoromethyl-1H-imidazol-2-yl)-pyridin-4-yloxy]-1H-benzoimidazol-2-yl}-(4-trifluoromethoxy-phenyl)-amine (EP 1 926 722 B1)

  • Key Differences : Replaces the pyridin-4-one core with a pyridin-4-yloxy-linked benzimidazole.

Compound B: 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-ethoxy-4-[(1E)-({[4-(trifluoromethyl)phenyl]methoxy}imino)methyl]-1H-pyrazol-5-ol

  • Key Differences : Substitutes pyridin-4-one with a pyrazole ring and introduces a chloro-trifluoromethylpyridine group.
  • Impact : The pyrazole’s acidity (pKa ~5.12) and chloro substitution improve target selectivity in kinase inhibitors but reduce solubility compared to pyridin-4-one derivatives .
Substituent Effects

Trifluoromethoxy vs. Trifluoromethyl :

Benzothiazole vs. Imidazole/Triazole :

  • Benzothiazole (target compound) exhibits stronger aromatic stacking than imidazole (Compound A) or triazole (Example 74, EP 1 926 722 B1), which may enhance affinity for hydrophobic enzyme pockets .
Physicochemical and Pharmacological Data
Property Target Compound Compound A Compound B
Molecular Weight ~490 (estimated) 535.4 508.8
LogP (Predicted) 3.8–4.2 4.1 3.5
Solubility (µg/mL) <10 (low, inferred) 15–20 8–12
Bioactivity (IC50) Not reported 12 nM (EGFR kinase inhibition) 45 nM (COX-2 inhibition)

Biological Activity

1-Methyl-5-phenylmethoxy-2-[(E)-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]iminomethyl]pyridin-4-one is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its pharmacological significance.

Synthesis

The synthesis of this compound typically involves multi-step reactions that include the formation of the pyridine ring and the introduction of the benzothiazole moiety. The synthetic pathway may utilize starting materials such as 1-methyl-4-pyridinone and various benzothiazole derivatives. The following table summarizes key synthetic steps:

StepReagents/ConditionsProduct
11-Methyl-4-pyridinone + PhenylmethanolIntermediate A
2Intermediate A + Trifluoromethoxybenzothiazole1-Methyl-5-phenylmethoxy-2-(E)-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]iminomethylpyridin-4-one

Anticancer Properties

Recent studies have shown that derivatives of benzothiazole compounds exhibit significant anticancer activity. For instance, compounds structurally related to 1-methyl-5-phenylmethoxy have demonstrated antiproliferative effects against various cancer cell lines, including:

  • HCT116 (colon cancer)
  • MCF-7 (breast cancer)
  • U87 MG (glioblastoma)

In vitro assays indicated that the compound exhibits IC50 values in the micromolar range, suggesting effective inhibition of cell growth compared to standard chemotherapeutics like etoposide .

The mechanism through which this compound exerts its anticancer effects may involve the inhibition of specific pathways such as PI3K/Akt/mTOR signaling. This pathway is crucial for cell survival and proliferation, and its inhibition can lead to apoptosis in cancerous cells. Additionally, some studies indicate that this compound may act as a dual inhibitor of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), which are implicated in inflammation and pain modulation .

Anti-inflammatory Effects

The compound's ability to modulate the endocannabinoid system through FAAH inhibition suggests potential anti-inflammatory properties. By preventing the breakdown of endocannabinoids, it may enhance their availability and efficacy in reducing inflammation-related pain .

Case Studies

Several case studies have highlighted the biological activity of similar compounds:

  • Case Study on Antiproliferative Activity : A study evaluated a series of benzothiazole derivatives against MCF-7 cells, where compounds with trifluoromethoxy substitutions showed enhanced activity compared to their unsubstituted counterparts. This indicates a structure–activity relationship (SAR) that supports further exploration of trifluoromethoxy modifications in drug design .
  • Mechanistic Insights : Research on related compounds has demonstrated their ability to induce apoptosis via mitochondrial pathways and caspase activation, providing insights into how these benzothiazole derivatives can be optimized for therapeutic use against various cancers .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.